molecular formula C20H17FN2O7S B2951766 Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-14-9

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2951766
CAS No.: 899959-14-9
M. Wt: 448.42
InChI Key: SCWNVHJWKZRXLE-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of fluorine and methoxy groups, along with a sulfonyl ester, adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds in a substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester and sulfonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and sulfonic acids, respectively.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and methoxy groups could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar compounds to Ethyl 1-(4-fluorophenyl)-4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate include other pyridazine derivatives with various substituents These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(4-methoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O7S/c1-3-29-20(25)19-17(30-31(26,27)16-10-8-15(28-2)9-11-16)12-18(24)23(22-19)14-6-4-13(21)5-7-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWNVHJWKZRXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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